B1574329 FF-10501

FF-10501

カタログ番号 B1574329
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FF-1050 is an IMPDH Inhibitor. FF-10501 Possesses Activating Effects on Myeloid Differentiation As Well As Anti-Proliferation. FF-10501 inhibited the proliferation of 9 cell-lines of hematological malignancy, including K562, HL-60 and MOLM-13. FF-10501 could ameliorate myelosuppression during MDS treatment by maintaining myelopoiesis, and the low-dose therapy for low-risk MDS patients might be effective for the improving refractory anemia.

科学的研究の応用

Inhibition in Hematological Malignancies

FF-10501, a novel inhibitor of inosine monophosphate dehydrogenase (IMPDH), has been shown to induce apoptotic and necrotic cell death in hematological malignant cells. An in vitro study using 12 hematological malignant cell lines revealed that FF-10501 suppresses growth in a dose-dependent manner and induces apoptosis mediated by caspase-8 activation followed by activation of the mitochondrial pathway in certain cell lines. It also induced necrotic cell death via endoplasmic reticulum stress in other cell lines, suggesting its potential as a therapeutic agent in myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) (Matsumoto et al., 2019).

Targeting AML Cell Lines

FF-10501 has demonstrated significant activity in targeting a variety of hypomethylating agent (HMA)-sensitive and -resistant AML cell lines. It showed a strong dose-dependent effect on proliferation and induced apoptosis at approximately 30µM. This study highlighted the effectiveness of FF-10501 in reducing AML peripheral blood cell proliferation by targeting guanine nucleotide biosynthesis, irrespective of HMA resistance status (Yang et al., 2017).

Clinical Trial Results

A Phase 1 clinical trial investigated FF-10501-01 in patients with relapsed/refractory AML and HMA-resistant MDS. The study found that FF-10501-01 was well tolerated and showed evidence of efficacy in a heavily pre-treated population. The trial demonstrated predictable pharmacokinetics and verified the mechanism of action of FF-10501-01 as an IMPDH inhibitor (Garcia-Manero et al., 2018).

Erythropoiesis Promotion

Research on FF-10501 has shown that it can promote erythropoiesis from CD34+ hematopoietic stem/progenitor cells. This effect was observed in a study that explored the molecular targeting of inosine-5’-monophosphate dehydrogenase by FF-10501. The results indicated the potential of IMPDH inhibition therapy with FF-10501 in ameliorating anemia in MDS patients (Ichii et al., 2018).

Anti-Leukemia Effect

Another study systematically investigated the anti-leukemia effect of FF-10501-01 in AML cell lines, including HMA-resistant derivative cells. The study found that FF-10501-01 can produce potent anti-proliferative and apoptotic induction effects on AML cell lines through the inhibition of de novo guanine nucleotide synthesis, indicating its promise as a therapeutic agent for AML (Yang et al., 2016).

特性

製品名

FF-10501

外観

Solid powder

同義語

FF-10501;  FF 10501;  FF10501.; unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。